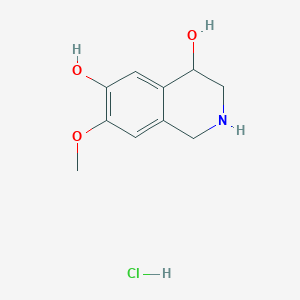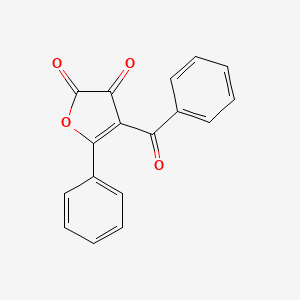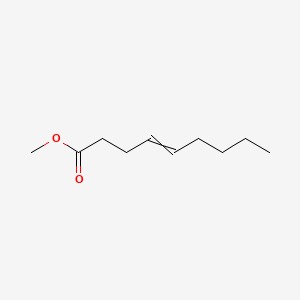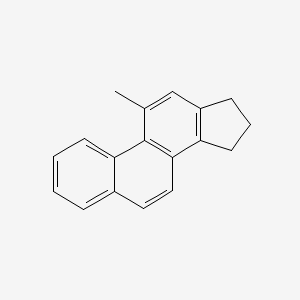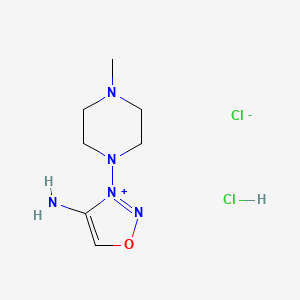
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is a heterocyclic compound that features a sydnone core with a piperazine substituent Sydnones are mesoionic compounds, meaning they possess both positive and negative charges delocalized across the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride typically involves the cyclization of N-nitroso-N-phenylglycine with acetic anhydride to form the sydnone core. The piperazine moiety can be introduced through a series of reactions involving protected diamines and sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sydnone core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imine group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sydnone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sydnone core can participate in electron delocalization, affecting the compound’s binding affinity and activity. The piperazine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylsulfonyl-1-piperazinyl)sydnone imine-3-ium
- 3-Thiomorpholino-sydnonimine
- Piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole
Uniqueness
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is unique due to its combination of a sydnone core and a piperazine substituent. This structure imparts distinct chemical properties and potential applications that are not shared by other similar compounds. The mesoionic nature of the sydnone core and the versatility of the piperazine ring make this compound particularly valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
24796-53-0 |
|---|---|
Molekularformel |
C7H15Cl2N5O |
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H14N5O.2ClH/c1-10-2-4-11(5-3-10)12-7(8)6-13-9-12;;/h6H,2-5,8H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
JLSYAJLHUAVLGD-UHFFFAOYSA-M |
Kanonische SMILES |
CN1CCN(CC1)[N+]2=NOC=C2N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)


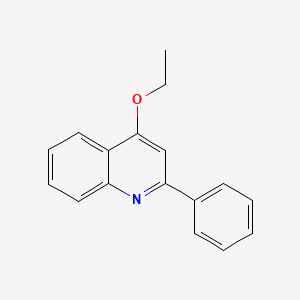
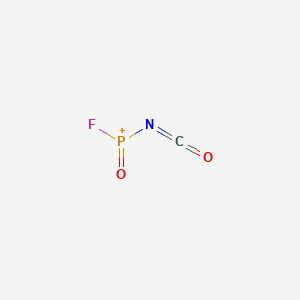
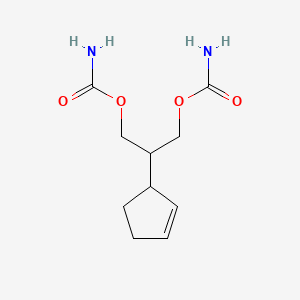

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

